2-[(3-Pyrrolidinylmethyl)amino]ethanol

Hydrogen bond donor Drug-likeness Physicochemical profiling

2-[(3-Pyrrolidinylmethyl)amino]ethanol (CAS 91188-04-4) is a C7H16N2O pyrrolidine-ethanolamine building block with a molecular weight of 144.21 g/mol, featuring a pyrrolidine ring linked via a methylene bridge to an ethanolamine moiety bearing a secondary amine (N–H) and a terminal primary alcohol. Its closest commercially available structural analogs include 2-[methyl-(3S)-3-pyrrolidinylamino]-ethanol (CAS 748766-92-9), 2-[methyl-(3R)-3-pyrrolidinylamino]-ethanol (CAS 917357-86-9), and 2-[ethyl(3-pyrrolidinylmethyl)amino]-ethanol (CAS 1220021-04-4), all of which are tertiary amines at the ethanolamine nitrogen and thus lack the N–H hydrogen bond donor present in the target compound.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B8504249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Pyrrolidinylmethyl)amino]ethanol
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CNCC1CNCCO
InChIInChI=1S/C7H16N2O/c10-4-3-9-6-7-1-2-8-5-7/h7-10H,1-6H2
InChIKeyNSCCOUBDHCHVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Pyrrolidinylmethyl)amino]ethanol (CAS 91188-04-4): Structural Identity, Compound Class, and Procurement-Relevant Comparator Landscape


2-[(3-Pyrrolidinylmethyl)amino]ethanol (CAS 91188-04-4) is a C7H16N2O pyrrolidine-ethanolamine building block with a molecular weight of 144.21 g/mol, featuring a pyrrolidine ring linked via a methylene bridge to an ethanolamine moiety bearing a secondary amine (N–H) and a terminal primary alcohol . Its closest commercially available structural analogs include 2-[methyl-(3S)-3-pyrrolidinylamino]-ethanol (CAS 748766-92-9), 2-[methyl-(3R)-3-pyrrolidinylamino]-ethanol (CAS 917357-86-9), and 2-[ethyl(3-pyrrolidinylmethyl)amino]-ethanol (CAS 1220021-04-4), all of which are tertiary amines at the ethanolamine nitrogen and thus lack the N–H hydrogen bond donor present in the target compound .

Why N-Alkyl Pyrrolidine-Ethanolamine Analogs Cannot Be Interchanged with 2-[(3-Pyrrolidinylmethyl)amino]ethanol in Drug Discovery and Synthetic Applications


Although N-methyl and N-ethyl pyrrolidine-ethanolamine analogs share the identical molecular formula (C7H16N2O) and molecular weight (144.21 g/mol) with 2-[(3-pyrrolidinylmethyl)amino]ethanol, their tertiary amine architecture eliminates a critical hydrogen bond donor, alters basicity and polarity, introduces susceptibility to cytochrome P450-mediated N-dealkylation, and blocks the sole secondary amine site from further synthetic elaboration [1]. These differences are not cosmetic: in the pyrrolidine-ethanolamine pharmacophore class, N-substitution pattern has been shown to govern target selectivity (e.g., β3-adrenergic vs ancillary receptors) and metabolic fate [1], while the free N–H serves as an essential diversification point for structure–activity relationship (SAR) exploration [2].

Quantitative Differentiation Evidence: 2-[(3-Pyrrolidinylmethyl)amino]ethanol vs Closest N-Alkyl Structural Analogs


Hydrogen Bond Donor Count: Secondary Amine (N–H) vs Tertiary Amine (N–CH₃ / N–C₂H₅) Analogs

The target compound possesses two hydrogen bond donors (HBD): the secondary amine N–H and the terminal alcohol O–H. In contrast, the N-methyl analog 2-[methyl-(3R)-3-pyrrolidinylamino]-ethanol (CAS 917357-86-9) and its (S)-enantiomer (CAS 748766-92-9) possess only one HBD (the alcohol O–H), as the tertiary amine nitrogen lacks a proton available for hydrogen bonding . This difference is structurally inherent and independent of any assay system.

Hydrogen bond donor Drug-likeness Physicochemical profiling Permeability Solubility

Metabolic N-Dealkylation Susceptibility: Secondary Amine Stability Advantage Over Tertiary Amine Analogs

Tertiary amine N-alkyl groups (methyl, ethyl) in pyrrolidine-ethanolamine analogs are established substrates for oxidative N-dealkylation by cytochrome P450 enzymes, a major metabolic clearance pathway for cyclic tertiary amines [1]. The target compound, possessing a secondary amine (N–H) at the ethanolamine nitrogen, lacks the N-alkyl group that serves as the obligatory structural prerequisite for this metabolic reaction [1]. Morriello et al. (2011) specifically demonstrated that pyrrolidine-constrained ethanolamine derivatives eliminate oxidative N–C bond cleavage metabolites that are formed from acyclic ethanolamine analogs, and a full AMES study on the pyrrolidine core (compound 44) supported further development [2].

Metabolic stability N-Dealkylation Cytochrome P450 ADME Lead optimization

Synthetic Derivatization Versatility: Free Secondary Amine as a Diversifiable Handle vs Blocked N-Alkyl Analogs

The target compound's secondary amine (N–H) is chemically competent for acylation (amide formation), sulfonylation, reductive amination, urea formation, and carbamate synthesis—transformations that are structurally impossible at the corresponding tertiary amine position of N-methyl and N-ethyl analogs . This means the target compound can serve as a single diversification point for generating dozens to hundreds of derivatives in parallel medicinal chemistry libraries, whereas the N-alkyl analogs are terminal in this regard at the ethanolamine nitrogen.

Parallel synthesis Amide coupling Sulfonamide Reductive amination Library design

Calcium-Sensing Receptor (CaSR) Antagonist Scaffold Validation: Pyrrolidine-Ethanolamine Class Potency vs NPS-2143

The pyrrolidine-ethanolamine scaffold class—to which 2-[(3-pyrrolidinylmethyl)amino]ethanol belongs as a core building block—has been pharmacologically validated through the discovery of 1-arylmethyl pyrrolidin-2-yl ethanol amines as calcium-sensing receptor (CaSR) antagonists. A representative compound from the Gavai et al. (2005) series achieved an IC50 of 530 nM against CaSR [1], demonstrating potency comparable to the reference antagonist NPS-2143 [2]. While this specific IC50 value is from a more elaborated analog rather than the target compound itself, it establishes the pyrrolidine-ethanolamine architecture as a competent scaffold for CaSR antagonism, providing a validated starting point for medicinal chemistry optimization [2].

Calcium-sensing receptor CaSR antagonist Hyperparathyroidism GPCR NPS-2143

β3-Adrenergic Receptor Agonist Scaffold Validation: Selectivity and Metabolic Stability Advantages of Pyrrolidine-Constrained Ethanolamines

Morriello et al. (2011) demonstrated that constraining the acyclic ethanolamine pharmacophore with a pyrrolidine ring—the core structural motif shared by 2-[(3-pyrrolidinylmethyl)amino]ethanol—maintains human β3-adrenergic receptor (β3-AR) functional potency while improving selectivity versus ancillary targets and eliminating oxidative N–C bond cleavage metabolites [1]. Compound 39 from this series exhibited excellent functional β3 agonist potency across rat, dog, and rhesus monkey species with good pharmacokinetic properties [1]. The N–H secondary amine present in the target compound represents the simplest pyrrolidine-constrained ethanolamine architecture, providing the minimal scaffold upon which the Merck β3-AR agonist series was elaborated [1].

β3-adrenergic receptor Selectivity Metabolic stability Overactive bladder GPCR agonist

Predicted Physicochemical Property Differentiation: logP and Topological Polar Surface Area (TPSA) Implications of N–H vs N–CH₃ Substitution

Based on structural comparison using SMILES notation, the target compound (OCCNCC1CCNC1) possesses an N–H group that contributes to lower predicted lipophilicity and higher topological polar surface area compared to the N-methyl analog (CN(CCO)C1CCNC1). The additional N–H hydrogen bond donor increases water solubility potential and reduces predicted logP relative to the N-methyl analog, which benefits from the lipophilic contribution of the methyl group . Computed physicochemical parameters for the N-methyl analog include a density of 1.04 g/cm³ and a boiling point of 254.4°C at 760 mmHg , while the target compound's lower molecular complexity and additional H-bonding capacity are expected to yield a lower boiling point and higher aqueous solubility .

logP Lipophilicity TPSA Drug-likeness CNS MPO Physicochemical properties

Procurement-Relevant Application Scenarios Where 2-[(3-Pyrrolidinylmethyl)amino]ethanol Is the Preferred Choice Over N-Alkyl Analogs


Parallel Library Synthesis via Amide, Sulfonamide, or Urea Derivatization at the Secondary Amine Handle

In medicinal chemistry programs requiring systematic SAR exploration through amine derivatization, 2-[(3-pyrrolidinylmethyl)amino]ethanol is the only viable building block among its closest analogs. Its free secondary amine (N–H) can undergo acylation, sulfonylation, and urea formation to generate diverse compound libraries, whereas N-methyl and N-ethyl analogs are chemically blocked at this position [1][2]. This makes the target compound essential for any synthesis plan where the ethanolamine nitrogen serves as a diversification vector—a common strategy in lead optimization campaigns targeting GPCRs, ion channels, and kinase inhibitors where the pyrrolidine-ethanolamine motif appears.

β3-Adrenergic Receptor Agonist Lead Generation Using the Minimal Pyrrolidine-Ethanolamine Scaffold

The Morriello et al. (2011) β3-AR agonist program demonstrated that pyrrolidine constraint of the ethanolamine pharmacophore maintains functional potency at human β3 receptors while improving selectivity against ancillary targets and eliminating oxidative N–C bond cleavage metabolites [1]. 2-[(3-Pyrrolidinylmethyl)amino]ethanol, as the minimal N–H pyrrolidine-ethanolamine scaffold, provides the foundational building block for constructing β3-AR agonist libraries. Its secondary amine (as opposed to the N-methyl tertiary amine in analogs) preserves the hydrogen bond donor functionality that may be critical for β3-AR pharmacophore complementarity, while simultaneously avoiding the N-dealkylation liability demonstrated in acyclic ethanolamine series [1].

Calcium-Sensing Receptor (CaSR) Modulator Discovery Programs Targeting Hyperparathyroidism

The Gavai et al. (2005) study established that 1-arylmethyl pyrrolidin-2-yl ethanol amines can antagonize CaSR with potency comparable to the clinical-stage antagonist NPS-2143 (IC50 ~530 nM for a representative analog) [1][2]. While the target compound is a simpler 3-substituted pyrrolidine rather than the 2-substituted series, it shares the critical pyrrolidine-ethanolamine pharmacophore elements. For discovery programs targeting CaSR-mediated diseases (hyperparathyroidism, renal osteodystrophy, hypercalcemia), the target compound offers a structurally distinct regioisomeric entry point (3-substituted vs 2-substituted pyrrolidine) that may confer differentiated IP position and selectivity profile, while retaining the validated pyrrolidine-ethanolamine core [2].

ADME Property Optimization in Lead Series Where Metabolic N-Dealkylation Is a Clearance Liability

In drug discovery programs where tertiary amine-containing lead compounds suffer from rapid CYP-mediated N-dealkylation—a well-established metabolic clearance pathway for cyclic tertiary amines [1]—switching to the secondary amine architecture of 2-[(3-pyrrolidinylmethyl)amino]ethanol eliminates this metabolic soft spot at the design stage. The Morriello et al. β3-AR program validated this principle by demonstrating that pyrrolidine-constrained ethanolamines eliminate the N–C bond cleavage metabolites observed in acyclic ethanolamine analogs, with the pyrrolidine core passing a full AMES study [2]. Procurement of the N–H building block at the hit-to-lead or lead optimization stage is therefore indicated when metabolite identification studies reveal N-dealkylation as a primary clearance route for N-alkyl analogs in the series [1][2].

Quote Request

Request a Quote for 2-[(3-Pyrrolidinylmethyl)amino]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.